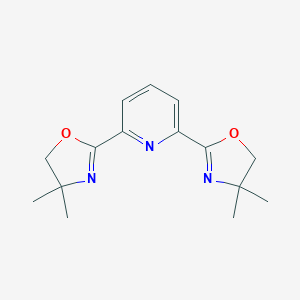![molecular formula C27H24N4O3S B283081 N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide involves its ability to inhibit the activity of certain enzymes, such as protein kinase C and glycogen synthase kinase 3β. This inhibition can lead to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and prevent neurodegeneration. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also shown promising results in various studies. However, its use in lab experiments is limited by its potential toxicity and the need for further studies to confirm its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide. It can be further studied for its potential use in treating various diseases, such as cancer and neurodegenerative diseases. Its mechanism of action can also be further elucidated, and its safety and efficacy can be confirmed in clinical trials. Additionally, its potential use in combination with other drugs can be explored for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide involves several steps, including the condensation of 2-amino-6,7-dimethoxyisoquinoline with 4-phenyl-1,3-thiazolidin-2-one, followed by the reaction with 2-bromoacetophenone and finally, the reaction with benzoyl chloride. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C27H24N4O3S |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methylidene]-4-phenyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C27H24N4O3S/c1-33-23-15-19-13-14-28-22(21(19)16-24(23)34-2)17-25-31(20-11-7-4-8-12-20)30-27(35-25)29-26(32)18-9-5-3-6-10-18/h3-12,15-17H,13-14H2,1-2H3,(H,29,30,32)/b25-17- |
Clave InChI |
MFCQARBDZAFVJM-UQQQWYQISA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)CCN=C2/C=C\3/N(N=C(S3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES |
COC1=C(C=C2C(=C1)CCN=C2C=C3N(N=C(S3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2C=C3N(N=C(S3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)


![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)